
Ethyl 7,7-difluorohept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ethyl 7,7-difluorohept-6-enoate typically involves the esterification of 7,7-difluorohept-6-enoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous flow processes to enhance yield and efficiency .
Análisis De Reacciones Químicas
Ethyl 7,7-difluorohept-6-enoate undergoes several types of chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures depending on the specific reaction . Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives .
Aplicaciones Científicas De Investigación
Ethyl 7,7-difluorohept-6-enoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 7,7-difluorohept-6-enoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors . This can lead to inhibition or activation of biochemical pathways, depending on the context of its use .
Comparación Con Compuestos Similares
Ethyl 7,7-difluorohept-6-enoate can be compared with other similar compounds such as:
Ethyl 7-fluorohept-6-enoate: This compound has only one fluorine atom and exhibits different reactivity and properties.
Ethyl hept-6-enoate: Lacking fluorine atoms, this compound has significantly different chemical behavior and applications.
The uniqueness of this compound lies in its dual fluorine substitution, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
365573-24-6 |
|---|---|
Fórmula molecular |
C9H14F2O2 |
Peso molecular |
192.20 g/mol |
Nombre IUPAC |
ethyl 7,7-difluorohept-6-enoate |
InChI |
InChI=1S/C9H14F2O2/c1-2-13-9(12)7-5-3-4-6-8(10)11/h6H,2-5,7H2,1H3 |
Clave InChI |
ULOOPJYEUZLGKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCC=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)
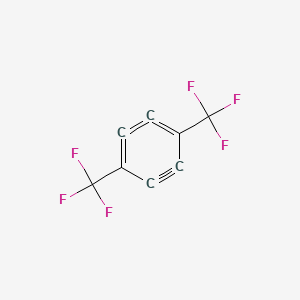

![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
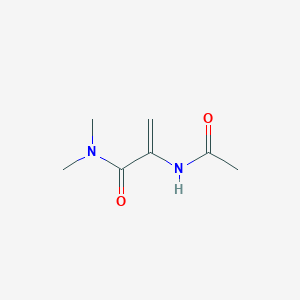
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
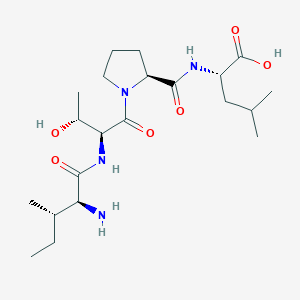
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
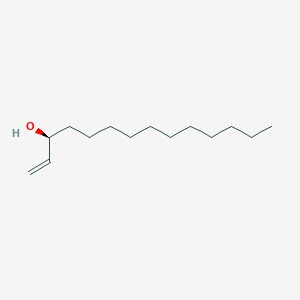
![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)
![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)
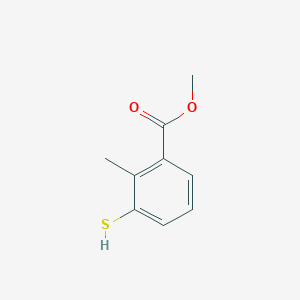
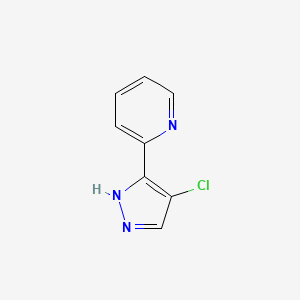
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-](/img/structure/B14255065.png)
